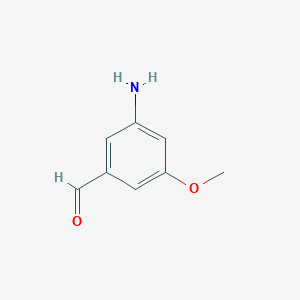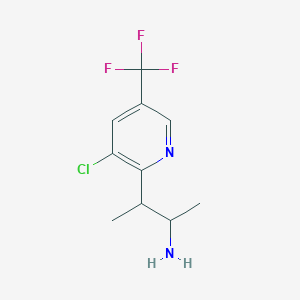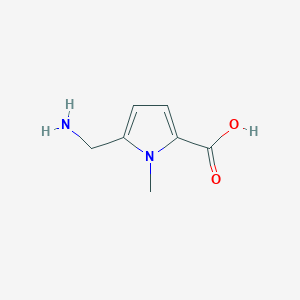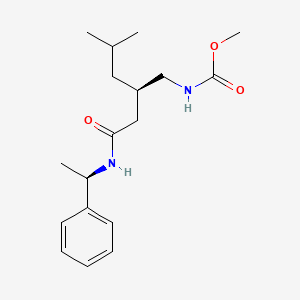
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester typically involves the reaction of 2-butoxyethanol with phosphoric acid . The reaction mixture is heated to the desired temperature and stirred continuously until the reaction is complete . The product is then filtered and distilled to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and distillation units to ensure high yield and purity . Safety measures are strictly followed to avoid exposure to the compound, which can be irritating to the skin and eyes .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: This reaction can result in the formation of simpler alcohols and phosphates.
Substitution: This reaction can occur with halogens or other nucleophiles, leading to the formation of substituted phosphates[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include and such as and [][3].
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Simpler alcohols and phosphates.
Substitution: Substituted phosphates[][3].
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology: In biological research, this compound is used to study the effects of organophosphates on cellular processes .
Industry:Wirkmechanismus
The mechanism of action of Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester involves its interaction with cellular membranes, leading to changes in membrane fluidity and permeability . This can affect various cellular processes, including signal transduction and ion transport . The compound can also interact with enzymes involved in phosphate metabolism, leading to changes in cellular phosphate levels .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-butoxyethyl) hydrogen phosphate
- Tris(2-butoxyethyl) phosphate
- Bis(2-butoxyethyl) phosphate
Comparison: Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties . This makes it particularly effective as a surfactant and flame retardant . In comparison, Bis(2-butoxyethyl) hydrogen phosphate and Tris(2-butoxyethyl) phosphate have different hydrophilic-lipophilic balance (HLB) values, affecting their suitability for different applications .
Eigenschaften
CAS-Nummer |
1477494-86-2 |
|---|---|
Molekularformel |
C14H31O7P |
Molekulargewicht |
342.37 g/mol |
IUPAC-Name |
bis(2-butoxyethyl) 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3 |
InChI-Schlüssel |
UQSRKBXTCXVEJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOP(=O)(OCCO)OCCOCCCC |
Synonyme |
Bis(2-butoxyethyl) 2-Hydroxyethyl Ester Phosphoric Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)




![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)
